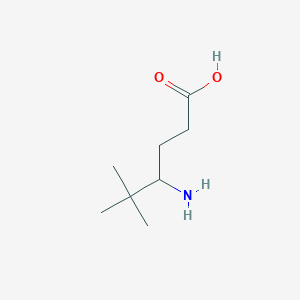

4-Amino-5,5-dimethylhexanoic acid

Description

Historical Context and Emerging Significance of Branched-Chain Amino Acids in Synthetic Chemistry

The study of branched-chain amino acids (BCAAs) began with the isolation of the proteinogenic amino acids—leucine, isoleucine, and valine—in the early 20th century. nih.gov These three essential amino acids are fundamental to life, constituting a significant percentage of the amino acids in muscle protein and playing critical roles in protein synthesis, metabolic regulation, and energy production. nih.govwikipedia.org They are characterized by aliphatic side-chains with a non-linear carbon framework.

Beyond their biological roles, BCAAs and their synthetic analogues have become increasingly significant in synthetic chemistry. Their defined stereochemistry and unique three-dimensional structures make them valuable chiral building blocks for the synthesis of complex molecules. The steric bulk of the branched side-chains can be exploited to direct the stereochemical outcome of chemical reactions, a critical aspect in the creation of enantiomerically pure pharmaceuticals.

The synthesis of unnatural BCAAs, particularly those with highly congested structural features like quaternary carbon centers, remains a challenging yet important goal in organic chemistry. nih.gov These complex motifs are found in various natural products and bioactive molecules. The development of novel catalytic methods to construct these structures with high precision allows chemists to create new molecular architectures that can be used to probe biological systems or serve as the basis for new drugs.

Rationale for Investigating Unnatural Amino Acid Structural Motifs

The investigation of unnatural amino acid (UAA) structural motifs is a cornerstone of modern medicinal chemistry and chemical biology. nih.gov UAAs are amino acids that possess structures not found among the 20 common proteinogenic amino acids. nih.gov Their synthesis and incorporation into peptides or other molecules offer a powerful strategy to develop compounds with improved therapeutic properties. nih.gov

The primary rationales for investigating UAA motifs include:

Enhanced Biological Stability: Peptides made from natural amino acids are often rapidly degraded by proteases in the body. Incorporating UAAs, especially β-amino acids or those with bulky side chains, can create peptide bonds that are resistant to enzymatic cleavage, thereby increasing the molecule's half-life and therapeutic window. nih.gov

Improved Potency and Selectivity: The precise shape and chemical nature of a drug determine how well it binds to its biological target. UAAs provide a vast diversity of side chains and backbone structures that allow for the fine-tuning of a molecule's fit to its target receptor or enzyme, potentially increasing its potency and reducing off-target effects. sigmaaldrich.com

Conformational Control: The incorporation of sterically demanding UAAs, such as those with quaternary carbons or cyclic structures, can rigidly constrain the backbone of a peptide. researchgate.net This forces the peptide into a specific, stable conformation that may be optimal for biological activity, mimicking the folded structure of a natural protein ligand.

Introduction of Novel Functions: UAAs can be designed to carry unique chemical functionalities not found in natural amino acids. These can include fluorescent probes for imaging, reactive groups for covalently linking to a target, or chemical handles for attaching other molecules, such as in the development of antibody-drug conjugates (ADCs). nih.gov

The utility of UAAs is demonstrated by their presence in several FDA-approved drugs, where they contribute to the drug's efficacy and favorable pharmacological profile. nih.gov By moving beyond the confines of the natural amino acid alphabet, researchers can access a vastly expanded chemical space to address biological questions and develop next-generation therapeutics. acs.org

Research Findings and Data

Detailed experimental data for 4-Amino-5,5-dimethylhexanoic acid is limited in widely available literature; however, its fundamental physicochemical properties can be determined from computational data.

Table 1: Physicochemical Properties of (4R)-4-amino-5,5-dimethylhexanoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇NO₂ | PubChem nih.gov |

| Molecular Weight | 159.23 g/mol | PubChem nih.gov |

| IUPAC Name | (4R)-4-amino-5,5-dimethylhexanoic acid | PubChem nih.gov |

| Topological Polar Surface Area | 63.3 Ų | PubChem nih.gov |

| Complexity | 145 | PubChem nih.gov |

| Chiral Center Count | 1 | PubChem nih.gov |

This data is computationally generated and provided for the (4R)-stereoisomer.

The structural features of this compound place it within a class of compounds whose synthesis and applications are an active area of research. The presence of a β-amino group and a quaternary carbon center at the adjacent position (C5) creates significant steric hindrance, influencing the molecule's conformation. The synthesis of such sterically congested β-amino acids is a recognized challenge in organic chemistry. researchgate.netresearchgate.net

Table 2: Structural Comparison of Related Amino Acids

| Compound Name | Class | Key Structural Features | Significance |

|---|---|---|---|

| This compound | Unnatural β-Amino Acid | Amino group at C4; gem-dimethyl at C5 (tert-butyl group). | Provides steric bulk and conformational constraint; potential building block for peptidomimetics. |

| L-Leucine | Natural α-Amino Acid | Amino group at C2; isobutyl side chain. | Essential proteinogenic amino acid; important in protein structure and cell signaling. nih.gov |

| L-Valine | Natural α-Amino Acid | Amino group at C2; isopropyl side chain. | Essential proteinogenic amino acid; contributes to hydrophobic cores of proteins. nih.gov |

| 3-Amino-4,5-dimethyl-octanoic acid | Unnatural β-Amino Acid | Three contiguous chiral centers; complex substituted side chain. | A potent ligand for the α2δ protein, demonstrating the therapeutic potential of complex β-amino acids. sci-hub.st |

| β²,²-Amino Acids | Unnatural β-Amino Acid Class | Quaternary carbon center at the C2 (α) position relative to the amino group. | Incorporation enhances peptide stability; synthesis is a focus of modern catalysis research. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

4-amino-5,5-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)6(9)4-5-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |

InChI Key |

AMFKGHXVRGVJTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCC(=O)O)N |

Origin of Product |

United States |

Stereochemical Considerations and Isomeric Forms of Amino Dimethylhexanoic Acids

Enantiomeric and Diastereomeric Potential of 4-Amino-5,5-dimethylhexanoic Acid

This compound possesses a single chiral center at the fourth carbon atom (C4), the point of attachment for the amino group. The presence of this stereocenter means that the molecule is chiral and can exist as a pair of enantiomers: (4R)-4-amino-5,5-dimethylhexanoic acid and (4S)-4-amino-5,5-dimethylhexanoic acid. nih.gov Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. libretexts.org They share identical physical and chemical properties in an achiral environment but exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors.

Since this compound has only one chiral center, it does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more chiral centers. libretexts.orgmasterorganicchemistry.com For instance, if an additional chiral center were introduced into the molecule, the number of possible stereoisomers would increase, leading to the formation of diastereomeric pairs.

Strategies for Chiral Control and Resolution in Amino Acid Synthesis

The synthesis of enantiomerically pure amino acids is a significant challenge in organic chemistry, with profound implications for the pharmaceutical and biotechnology industries. Several strategies have been developed to control the stereochemistry during synthesis or to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual components.

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. One common method involves the use of chiral catalysts or auxiliaries that guide the reaction towards the desired stereochemical outcome. For example, enzymatic asymmetric synthesis is a powerful technique that utilizes the inherent stereoselectivity of enzymes to produce optically pure amino acids. rsc.org Methods like asymmetric reductive amination of keto acids and enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids are examples of enzymatic strategies. rsc.org Another approach involves the use of chiral ligands, such as those derived from proline, in transition metal-catalyzed reactions to achieve high enantioselectivity. nih.gov

Chiral Resolution: This strategy involves the separation of a racemic mixture.

Classical Resolution: This method relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.

Chromatographic Resolution: Chiral chromatography is a widely used technique that employs a chiral stationary phase (CSP) to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. For instance, chiral polystyrene microspheres have been used for the enantioselective separation of racemic amino acid mixtures. acs.org

Enzymatic Resolution: This method takes advantage of the stereospecificity of enzymes. An enzyme may selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated.

Comparative Analysis of Stereoisomers within the Dimethylhexanoic Acid Backbone

To understand the impact of stereochemistry on the properties of dimethylhexanoic acid derivatives, it is insightful to compare different stereoisomers. This section analyzes (3R)-3-Amino-4,5-dimethylhexanoic acid and (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid.

(3R)-3-Amino-4,5-dimethylhexanoic acid: This compound has two chiral centers at the C3 and C4 positions. nih.gov The designation (3R) indicates the specific stereochemical configuration at the carbon atom bearing the amino group. The presence of a second chiral center at C4 means that this molecule can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, while the other combinations form diastereomeric pairs. The physical and biological properties of these stereoisomers are expected to differ due to their distinct three-dimensional arrangements.

(2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid: This molecule presents a more complex stereochemical landscape with three chiral centers at C2, C3, and C4. nih.gov This gives rise to a total of 2³ = 8 possible stereoisomers. The specific isomer (2R,3R,4R) has a defined stereochemistry at all three chiral centers. Each of these eight stereoisomers will have a unique enantiomer and multiple diastereomeric relationships with the other isomers. The addition of the hydroxyl group at C3 further influences the molecule's polarity and potential for hydrogen bonding, adding another layer of complexity to its interactions with biological systems.

The following table provides a comparative overview of the key stereochemical features of these compounds:

| Feature | This compound | (3R)-3-Amino-4,5-dimethylhexanoic acid | (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid |

| Number of Chiral Centers | 1 (at C4) | 2 (at C3 and C4) | 3 (at C2, C3, and C4) |

| Maximum Number of Stereoisomers | 2 (1 pair of enantiomers) | 4 (2 pairs of enantiomers) | 8 (4 pairs of enantiomers) |

| Potential for Diastereomers | No | Yes | Yes |

This comparative analysis highlights how the number and position of chiral centers, as well as the nature of the substituents, dramatically influence the stereochemical diversity and potential biological functions of amino acid derivatives built upon a dimethylhexanoic acid framework.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Amino Dimethylhexanoic Acids

High-Resolution NMR Spectroscopy for Complete Structural and Stereochemical Assignment

High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic molecules. For 4-Amino-5,5-dimethylhexanoic acid, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments within the molecule. The tert-butyl group would likely appear as a sharp singlet integrating to nine protons. The protons on the aliphatic chain would present as multiplets, with their chemical shifts and coupling patterns providing information about their proximity to the amino and carboxylic acid functional groups. The proton at the chiral center (C4) would be of particular interest, and its coupling to the adjacent methylene (B1212753) protons would be crucial for confirming the structural assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum. The carbon atom of the tert-butyl group and the individual carbons of the hexanoic acid backbone would each give rise to distinct signals, confirming the carbon skeleton of the molecule.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for an Isomer

| Atom Name | Predicted Chemical Shift (ppm) |

| C1 | 181.5 |

| C2 | 35.5 |

| C3 | 31.0 |

| C4 | 50.0 |

| C5 | 25.5 |

| C6 | 11.0 |

Note: This is predicted data for a related isomer and may not accurately reflect the experimental values for this compound.

Mass Spectrometry (LC-MS) for Molecular Ion and Fragmentation Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in determining the molecular weight of a compound and providing valuable information about its structure through fragmentation analysis.

Vibrational Spectroscopy (IR) for Functional Group Confirmation

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups within a molecule.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed in the region of 3300-3500 cm⁻¹, while the N-H bending vibration would be expected around 1550-1650 cm⁻¹. The presence of the aliphatic C-H bonds would be confirmed by stretching vibrations in the 2850-3000 cm⁻¹ region.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating different isomers. For an amino acid like this compound, which contains a chiral center, chiral chromatography is particularly important for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. By using an appropriate stationary phase and mobile phase, it is possible to separate the target compound from any impurities. For amino acids, reversed-phase HPLC is a common approach.

Chiral HPLC: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for the separation of chiral amines and amino acids. The choice of mobile phase, typically a mixture of an organic solvent like isopropanol (B130326) and a non-polar solvent like hexane, is crucial for achieving good separation. The separation of enantiomers is critical for understanding their distinct biological activities.

Chemical Transformations and Derivative Synthesis of 4 Amino 5,5 Dimethylhexanoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group in 4-Amino-5,5-dimethylhexanoic acid is a key site for various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through processes like Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netbond.edu.au The choice of alcohol determines the resulting ester, for example, using methanol (B129727) would yield the methyl ester. The general conditions for Fischer esterification often involve refluxing the reactants for a period to drive the equilibrium towards the product. researchgate.net

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. This reaction converts the -COOH group to a -CH₂OH group, providing another avenue for further derivatization.

Decarboxylation: While decarboxylation of simple alkanoic acids is generally difficult, specialized methods can be employed. Photoredox catalysis, for instance, has emerged as a powerful tool for the decarboxylation of carboxylic acids, including α-amino acids, to generate radicals that can participate in further reactions like conjugate additions. princeton.edu This method offers a traceless activation strategy for the carbon skeleton of the amino acid. princeton.edu

Amino Group Reactivity and Derivatization

The primary amino group of this compound offers a wealth of opportunities for synthetic modifications, enabling the introduction of various functionalities.

Amidation: The amino group can react with acylating agents such as acid chlorides or anhydrides to form amides. This is a fundamental transformation in peptide synthesis, where the amino group of one amino acid is coupled with the carboxylic acid of another. Protecting groups are often necessary to prevent unwanted side reactions at the carboxylic acid terminus of this compound during amidation.

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It can participate in SN2 reactions with alkyl halides to form secondary or tertiary amines. The extent of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.

Phosgenation: Reaction of the amino group with phosgene (B1210022) (COCl₂) or its safer equivalents like triphosgene (B27547) leads to the formation of an isocyanate. This highly reactive intermediate is a valuable precursor for the synthesis of ureas, carbamates, and other nitrogen-containing compounds.

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. nih.govnih.gov

One of the most notable applications is in the synthesis of macrolactams, which are large-ring cyclic amides. In the context of complex natural product synthesis, such as cyclodepsipeptides, derivatives of this compound can be incorporated into a linear peptide chain. Subsequent intramolecular amide bond formation between the amino group and a carboxylic acid at the other end of the chain, a process known as macrolactamization, yields the desired macrocyclic structure. The steric hindrance provided by the gem-dimethyl group can influence the conformation of the resulting macrocycle.

Furthermore, the amino and carboxylic acid groups can be utilized in multicomponent reactions to construct more complex heterocyclic systems. For example, the amino group can act as a nucleophile in condensations with dicarbonyl compounds or their equivalents, leading to the formation of various nitrogen-containing rings. frontiersin.orgmdpi.com The specific heterocyclic scaffold formed depends on the reaction partners and conditions employed.

Regioselective and Chemoselective Modifications

The presence of two distinct functional groups in this compound necessitates careful control over reaction conditions to achieve selective modifications.

Regioselectivity refers to the preferential reaction at one functional group over another. For instance, by carefully choosing the pH, one can protonate the amino group, rendering it non-nucleophilic and allowing for selective reactions at the carboxylate group. Conversely, protecting the carboxylic acid as an ester allows for a wide range of reactions to be performed on the free amino group.

Chemoselectivity , the ability to react with one type of functional group in the presence of others, is also crucial. For example, the reduction of the carboxylic acid to an alcohol with a selective reducing agent that does not affect other potential functional groups on a more complex derivative would be a chemoselective transformation. The development of chemoselective modification strategies is a significant area of research, enabling the precise engineering of complex molecules. nih.gov

The table below summarizes some of the key transformations and the types of derivatives that can be synthesized from this compound.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) researchgate.net | Ester |

| Reduction | LiAlH₄ | Primary Alcohol | |

| Decarboxylation | Photoredox Catalyst, Visible Light princeton.edu | Alkane (via radical intermediate) | |

| Amino Group | Amidation | Acid Chloride, Anhydride | Amide |

| Nucleophilic Substitution | Alkyl Halide | Secondary/Tertiary Amine | |

| Phosgenation | Phosgene (or equivalent) | Isocyanate | |

| Bifunctional | Macrolactamization | Activating agents, High dilution | Macrolactam |

| Heterocycle Synthesis | Dicarbonyl compounds, etc. frontiersin.org | Various N-heterocycles |

Biological Activities and Molecular Mechanisms Non Clinical Investigations

Potential Interactions with Biological Systems and Biochemical Pathways

Non-proteinogenic amino acids, those not among the 22 coded in the genome for protein synthesis, are widespread in nature and can play significant roles as metabolic intermediates, signaling molecules, and components of natural products. wikipedia.orgnih.gov These unconventional amino acids, including gamma-amino acids like 4-amino-5,5-dimethylhexanoic acid, can interact with various biological systems. Their functions can range from acting as neurotransmitters and toxins to participating in cellular bioenergetics. wikipedia.org

The carbon skeletons of amino acids can be channeled into metabolic pathways to generate ATP, glucose, and fatty acids. nih.gov While specific studies on the direct metabolic fate of this compound are not detailed in the reviewed literature, the general principles of amino acid metabolism suggest its potential to be catabolized. For instance, the GABA shunt is a metabolic pathway that metabolizes 4-aminobutanoic acid (GABA), a structural analog, to succinate, which then enters the Krebs cycle. nih.gov This highlights a potential, though unconfirmed, pathway for the integration of gamma-amino acids into central metabolism.

Furthermore, non-proteinogenic amino acids can act as signaling molecules. Amino acids are crucial nutrient signals that can activate the mTORC1 pathway, a master regulator of cell growth and metabolism. imrpress.com While specific research on this compound's role in mTORC1 signaling is absent, the broader class of amino acids is known to be integral to this process.

Role as Structural Components in Bioactive Natural Products

Certain derivatives of dimethylhexanoic acid are integral components of complex natural products with significant biological activities. A notable example is (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid , which serves as the lactone linkage unit in homophymine A . nih.govresearchgate.net Homophymine A is a novel cyclodepsipeptide isolated from the marine sponge Homophymia sp. and has demonstrated anti-HIV activity. researchgate.net The intricate structure of homophymine A includes eleven amino acid residues, some of which are unusual, highlighting the importance of these non-standard building blocks in generating bioactive secondary metabolites. researchgate.net

The synthesis of this specific amino acid has been a focus of research to enable the total synthesis of homophymine A and to study its structure-activity relationships. nih.gov Similarly, pipecolidepsins, another class of cyclodepsipeptides, are known to incorporate unusual amino acid residues, and while not explicitly stated to contain this exact dimethylhexanoic acid derivative, their structural complexity often relies on such non-proteinogenic components.

Modulatory Effects on Enzyme Activities

Structural analogs of this compound have been shown to modulate the activity of specific enzymes, demonstrating the potential for this class of compounds to act as enzyme inhibitors or activators.

Carnitine Acyltransferases

Research on 3-amino-5,5-dimethylhexanoic acid , a positional isomer of the title compound, has revealed its effects on carnitine acyltransferases. acs.orgnih.govacs.org These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. nih.gov

In one study, racemic 3-amino-5,5-dimethylhexanoic acid was found to be a weak competitive inhibitor of carnitine palmitoyltransferase-2 (CPT-2) with a K(i) of 20 mM and had no effect on CPT-1. nih.gov The stereoisomers of this compound exhibited stereoselective inhibition of carnitine acetyltransferase (CAT), with the R-(-)-enantiomer being a more potent inhibitor (K(i) = 1.9 mM) than the S-(+)-enantiomer (K(i) = 9.2 mM). nih.gov Interestingly, the N-acetyl derivative of 3-amino-5,5-dimethylhexanoic acid was a significantly less potent inhibitor of CAT (K(i) = 25 mM) compared to the parent compound. nih.gov These findings suggest that the quaternary ammonium (B1175870) group present in the natural substrate, carnitine, may be important for optimal binding and that modifications to the amino group can significantly alter inhibitory activity. acs.orgnih.gov

| Compound | Target Enzyme | Inhibition Constant (K(i)) / IC50 |

| Racemic 3-amino-5,5-dimethylhexanoic acid | CPT-2 | K(i) = 20 mM nih.gov |

| R-(-)-3-amino-5,5-dimethylhexanoic acid | CAT | K(i) = 1.9 mM nih.gov |

| S-(+)-3-amino-5,5-dimethylhexanoic acid | CAT | K(i) = 9.2 mM nih.gov |

| N-acetyl-3-amino-5,5-dimethylhexanoic acid | CAT | K(i) = 25 mM nih.gov |

Sortilin Activity

While direct studies on this compound are not available, research on derivatives of 2-amino-5,5-dimethylhexanoic acid has been conducted in the context of sortilin modulation. Sortilin is a transmembrane protein involved in protein trafficking and signaling. The design of ligands that modulate sortilin activity is an area of interest for therapeutic development.

Ligand-Receptor Binding Studies

The interaction of amino acid derivatives with specific receptors is a key area of pharmacological research. While direct ligand-receptor binding studies for this compound are not prominent in the literature, investigations into structurally related compounds provide valuable insights.

For instance, derivatives of 2-amino-5,5-dimethylhexanoic acid have been explored as potential modulators of the sortilin receptor. The development of ligands for this receptor is an active area of research, though specific binding affinities for these particular derivatives are not detailed in the provided search results.

More broadly, ligand-receptor binding studies are crucial for understanding the mechanism of action of novel compounds. For example, studies on photoaffinity ligands for the NMDA receptor glutamate (B1630785) recognition site have been conducted to probe the binding pocket. nih.gov Similarly, detailed binding studies on various 5-HT receptor ligands have helped to elucidate the structural requirements for high-affinity binding. mdpi.comnih.gov Such studies would be essential to characterize the potential receptor interactions of this compound and its analogs.

Investigation of Non-Proteinogenic Amino Acid Roles in Metabolic and Signaling Pathways

Non-proteinogenic amino acids (NPAAs) are a diverse group of molecules with a wide array of functions in biological systems. wikipedia.orgresearchgate.net They can serve as intermediates in biosynthetic pathways, act as defense compounds in plants, or function as signaling molecules. wikipedia.orgagriculturejournals.czresearchgate.net

The roles of NPAAs in metabolic pathways are varied. Some, like ornithine and citrulline, are key intermediates in the urea (B33335) cycle. wikipedia.org Others can be toxic by mimicking proteinogenic amino acids. wikipedia.org The metabolic fate and signaling roles of a specific NPAA like this compound are not yet fully elucidated. However, the general principles governing NPAA function suggest several potential avenues for its activity.

Amino acids are known to be important signaling molecules, particularly in the context of the mTORC1 signaling pathway, which regulates cell growth and metabolism in response to nutrient availability. imrpress.com While the specific involvement of this compound has not been investigated, its structural similarity to other signaling amino acids suggests a potential role in such pathways. Further research is needed to determine if and how this particular non-proteinogenic amino acid participates in cellular signaling and metabolic regulation.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The presence of a stereocenter at the fourth carbon position allows 4-Amino-5,5-dimethylhexanoic acid to exist as different stereoisomers. The specific enantiomer, (4R)-4-amino-5,5-dimethylhexanoic acid, is recognized as a distinct chemical entity nih.gov. This chirality is fundamental to its application as a chiral building block in asymmetric synthesis. Chiral building blocks are essential components in organic synthesis for constructing enantiomerically pure complex molecules, which is particularly crucial in the development of pharmaceuticals and other biologically active compounds nih.gov.

Amino acids and their derivatives are a highly useful class of chiral building blocks nih.gov. The synthesis and resolution of similar compounds, such as 3-Amino-5,5-dimethylhexanoic acid, into their individual enantiomers have been documented, highlighting the importance of stereochemical purity for interacting with biological systems acs.org. By incorporating a specific enantiomer of this compound, chemists can control the three-dimensional arrangement of atoms in a target molecule, which is often critical for its function.

Table 1: Properties of (4R)-4-amino-5,5-dimethylhexanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| PubChem CID | 87087950 |

| Chirality | Specified as (4R) |

Source: PubChem nih.gov

Intermediates in the Preparation of Specialized Organic Compounds

This compound serves as a versatile intermediate in the synthesis of more elaborate organic compounds. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows it to undergo a wide range of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the amino group can be acylated, alkylated, or used to form new heterocyclic rings.

This reactivity makes it a valuable starting material for creating specialized molecules. For instance, amino acids are foundational in the synthesis of various heterocyclic compounds which are scaffolds for molecules with diverse biological activities mdpi.comnih.gov. Research has shown that similar amino-containing starting materials are crucial for producing a variety of compounds, from pharmaceuticals to novel herbicides. An improved process for preparing (±) 4-amino-5-hexenoic acid highlights its role as an intermediate in the synthesis of Vigabatrin, an antiepileptic drug tdcommons.org. This demonstrates a clear precedent for how amino acids with specific alkyl chains are employed as key intermediates. Similarly, various amino-picolinic acid derivatives have been synthesized as potential herbicides, starting from a 4-amino-picolinonitrile core structure mdpi.com.

Table 2: Examples of Specialized Compounds from Amino Acid Intermediates

| Intermediate Class | Resulting Compound Class | Application Area | Reference |

|---|---|---|---|

| Amino-hexenoic acid | Vigabatrin | Pharmaceutical | tdcommons.org |

| Amino-picolinic acid derivatives | Synthetic Auxin Herbicides | Agrochemical | mdpi.com |

| N-acyl-α-amino acids | 1,3-Oxazoles | Biological Evaluation | mdpi.com |

Potential in Polymer and Material Science Applications

The field of materials science has shown increasing interest in polymers derived from amino acids due to their biocompatibility and biodegradability whiterose.ac.uk. This compound represents a potential monomer for the synthesis of novel polyamides and poly(amino acids).

One promising route to creating poly(amino acids) avoids the use of toxic reagents by employing 2,5-diketopiperazines (DKPs) as cyclic monomers. These DKPs are formed through the simple condensation of two α-amino acid molecules whiterose.ac.uk. Although this compound is a β-amino acid, the principles of polymerization using amino acid-derived monomers are broadly applicable. A general method involves the ring-opening polymerization (ROP) of cyclic monomers derived from amino acids to produce polymers. For instance, amphiphilic block copolymers have been successfully created by using poly(ethylene glycol) as a macroinitiator for the ROP of DKPs, leading to materials capable of forming pH-sensitive nanoparticles for applications like controlled drug release whiterose.ac.uk. The incorporation of the bulky 5,5-dimethylhexyl side chain from this compound into a polymer backbone could impart unique physical properties, such as altered solubility, thermal stability, and mechanical strength.

While not specifically documented for this compound, amino acids can also be precursors for producing isocyanates, which are key monomers for polyurethanes. This would typically involve converting the carboxylic acid to an acyl azide, followed by a Curtius rearrangement. The potential for this compound to be used in forming specialized polymers like polyisocyanates remains an area for future research exploration.

Table 3: Potential Polymer Synthesis via Diketopiperazine (DKP) Intermediate

| Step | Description | Reactants/Initiators | Potential Product |

|---|---|---|---|

| 1 | Monomer Synthesis | This compound | Cyclic dipeptide (DKP derivative) |

| 2 | Polymerization | DKP derivative, poly(ethylene glycol) initiator | Amphiphilic poly(amino acid) block copolymer |

Source: Adapted from White Rose Research Online whiterose.ac.uk

Computational Chemistry and Theoretical Modeling of 4 Amino 5,5 Dimethylhexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. These calculations can predict a variety of molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity, stability, and potential interaction sites with biological macromolecules.

For 4-Amino-5,5-dimethylhexanoic acid, DFT calculations can reveal the most likely sites for electrophilic and nucleophilic attack, providing insights into its metabolic pathways and potential for covalent interactions with target proteins. The calculated orbital energies can also be used to estimate the molecule's ionization potential and electron affinity, which are important determinants of its chemical behavior.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Data not available | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Data not available | Relates to the ability to accept electrons (electrophilicity) |

| Dipole Moment | Data not available | Indicates the overall polarity of the molecule |

| Electrostatic Potential | Data not available | Highlights regions of positive and negative charge, predicting non-covalent interactions |

Note: Specific values for this compound are not publicly available and would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound, identifying its most stable three-dimensional structures.

Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its shape. MD simulations can also be used to study the interactions of this compound with solvent molecules and its potential to form intermolecular hydrogen bonds and other non-covalent interactions.

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound

| Parameter | Information Gained | Relevance to Drug Design |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time | A stable conformation is often required for effective binding to a target |

| Radius of Gyration (Rg) | Compactness of the molecule's structure | Changes in compactness can indicate conformational changes |

| Radial Distribution Function (RDF) | Probability of finding other molecules at a certain distance | Reveals details about solvation and intermolecular interactions |

Note: Specific simulation data for this compound is not currently available in published literature.

In Silico Screening and Virtual Ligand Design for Biological Targets

In silico screening techniques, such as molecular docking, are used to predict the binding affinity and mode of interaction between a small molecule and a biological target, typically a protein. For this compound, these methods could be employed to screen a library of potential protein targets to identify those with which it is most likely to interact.

Virtual ligand design can then be used to modify the structure of this compound to improve its binding to a specific target. This process involves making targeted chemical changes to the molecule's structure and then using computational methods to predict the effect of these changes on its binding affinity and other properties.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. By synthesizing and testing a series of derivatives of this compound, researchers can build a qualitative understanding of how different functional groups and structural modifications affect its activity.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that relate the chemical structure of a molecule to its biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Future Research Directions and Unexplored Avenues for 4 Amino 5,5 Dimethylhexanoic Acid

Development of Novel and Economically Viable Stereoselective Syntheses

A promising avenue lies in the application of enzymatic cascades. Multi-enzyme systems have demonstrated success in the industrial-scale production of other non-canonical amino acids, such as L-neopentyl-glycine, achieving high enantiomeric excess (>99%). frontiersin.org Investigating the use of enzymes like Leucine Dehydrogenase (LeuDH) or novel transaminases for the asymmetric amination of a suitable keto-acid precursor could provide a direct and highly selective route to the desired stereoisomer of 4-Amino-5,5-dimethylhexanoic acid.

Furthermore, adapting established methodologies for the stereoselective synthesis of other complex amino acids, such as the Strecker reaction employing chiral auxiliaries or phase-transfer catalysis, could yield efficient pathways. nih.gov The key challenge will be to optimize these reactions for the specific steric demands of the 5,5-dimethylhexyl side chain. The ultimate goal is to establish a process that is not only scientifically elegant but also economically competitive and scalable, utilizing readily available and inexpensive starting materials to facilitate broader research and commercial application. google.com

Exploration of Bio-Conjugation Strategies for Functionalization

The primary amine and carboxylic acid functional groups of this compound make it an ideal candidate for bio-conjugation, a technique that involves linking molecules to enhance their properties or functions. nih.gov Future research should explore various strategies to functionalize this amino acid for a range of applications, from drug delivery to diagnostics.

Amino acids are increasingly used as carriers in prodrug design to improve properties like solubility, bioavailability, and targeted delivery. nih.gov The conjugation of therapeutic agents to this compound could leverage endogenous amino acid transport systems for improved absorption and distribution. nih.gov Research efforts could focus on attaching known drugs to either the N-terminus or C-terminus of the amino acid, investigating the stability of the resulting conjugate and its release profile under physiological conditions.

Moreover, the unique structure of this compound can be exploited in the construction of more complex biomolecules like antibody-drug conjugates (ADCs). nih.govrsc.org The amino acid could serve as a component of the linker that connects a cytotoxic drug to an antibody. The bulky dimethylhexyl group might influence the linker's spatial orientation and stability, potentially impacting the ADC's efficacy and toxicity profile. Investigating various coupling chemistries, such as amide bond formation or the use of more sophisticated linkers, will be crucial. nih.gov

Investigation of Undocumented Biological Interactions and Potential Bio-Applications

The biological activities of this compound remain largely unexplored, presenting a significant opportunity for discovery. A critical future direction is the systematic investigation of its interactions with biological systems to uncover potential therapeutic applications.

Screening this compound against a wide array of biological targets, including enzymes, receptors, and ion channels, is a logical first step. Structurally similar, complex amino acids are found in marine natural products that exhibit potent biological activities, including anti-HIV and cytotoxic effects. nih.govub.edusemanticscholar.orgacs.org For instance, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid is a component of homophymine A, a cyclodepsipeptide with cytoprotective action against HIV-1. nih.gov This suggests that this compound itself, or derivatives thereof, might possess interesting pharmacological properties.

A recent patent has highlighted the use of the related (2S)-2-amino-5,5-dimethyl-hexanoic acid in bifunctional molecules designed to induce the lysosomal degradation of extracellular targets by engaging the sortilin receptor. google.com This points towards a sophisticated application in targeted protein degradation, a cutting-edge area of drug discovery. Future studies should explore the potential of this compound as a building block in similar platforms, such as LYTACs (Lysosome-Targeting Chimeras), to treat diseases driven by secreted or transmembrane proteins.

Integration into Peptidomimetic Design and Scaffold Development

Peptidomimetics are compounds designed to mimic natural peptides but with improved stability, bioavailability, and receptor selectivity. nih.gov The incorporation of conformationally constrained, non-proteinogenic amino acids is a key strategy in this field. nih.gov The bulky 5,5-dimethyl group of this compound is expected to restrict the rotational freedom of the peptide backbone, making it a valuable building block for designing structured peptidomimetics.

Future research should focus on synthesizing short peptides containing this amino acid and studying their conformational preferences using techniques like NMR spectroscopy and X-ray crystallography. By restricting the available conformational space, it may be possible to lock a peptide into its bioactive conformation, thereby increasing its potency and selectivity for a specific biological target. upc.edu This approach has been successfully used to design more potent analogs of bioactive peptides. upc.edu

Furthermore, this compound can serve as a scaffold for developing novel molecular architectures. Its backbone can be used as a starting point for creating more complex, non-peptide structures that present key pharmacophoric elements in a specific three-dimensional arrangement. nih.gov This could lead to the discovery of new classes of molecules with therapeutic potential, moving beyond simple peptide mimicry to the creation of entirely new chemical entities. nih.gov

Sustainability and Green Chemistry Approaches in Synthesis

As with any chemical manufacturing process, the environmental impact of synthesizing this compound is a critical consideration. Future research must integrate the principles of green chemistry to develop sustainable and environmentally benign synthetic routes. youtube.com

A key focus should be on reducing the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. unife.it This can be achieved by minimizing the use of solvents, auxiliary reagents, and purification steps. The development of continuous flow processes represents a significant step towards more sustainable chemical production, and this approach could be applied to the synthesis of this amino acid. unife.it

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification methods for 4-Amino-5,5-dimethylhexanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves stereoselective strategies, such as chiral resolution or asymmetric catalysis, to obtain enantiomerically pure forms. For example, cyclic carnitine analogues with defined spatial relationships between functional groups (e.g., carboxylate and amino groups) are synthesized using solid-phase or solution-phase techniques. Purification is achieved via reversed-phase HPLC or recrystallization, with characterization by H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming stereochemistry and regiochemistry. For instance, H NMR can distinguish between enantiomers by analyzing coupling constants in chiral environments. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid, amine), while mass spectrometry validates molecular weight. X-ray crystallography may resolve absolute configuration in crystalline derivatives .

Q. What are the optimal storage conditions and handling precautions for this compound?

- Methodological Answer : Store at -20°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption. Use gloveboxes for air-sensitive reactions. Safety protocols include wearing nitrile gloves and eye protection, as amino acids may irritate mucous membranes. Always reference safety data sheets (SDS) for specific hazard codes (e.g., R36/37/38 for irritation) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound as a carnitine analogue?

- Methodological Answer : Stereochemistry dictates binding affinity to enzymes like carnitine acetyltransferase (CAT). For example, (S)-3-amino-5,5-dimethylhexanoic acid is a competitive inhibitor of CAT, while its (R)-enantiomer shows no activity. Molecular docking studies and kinetic assays (e.g., IC determination) can quantify stereoselectivity. Replace the quaternary ammonium group in carnitine with a primary amine to study charge-dependent interactions .

Q. How can researchers resolve contradictions in enzyme inhibition data involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. Perform control experiments with known inhibitors (e.g., HDH analogues) and validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference data with orthogonal methods like surface plasmon resonance (SPR) .

Q. What experimental designs are suitable for evaluating this compound as a sortilin modulator in neurological studies?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., competitive radioligand displacement with I-neurotensin) to assess affinity. In vivo models (e.g., transgenic mice) can evaluate blood-brain barrier penetration and behavioral outcomes. Pair with molecular dynamics simulations to predict binding poses at the sortilin active site .

Q. How to optimize structure-activity relationships (SAR) for derivatives of this compound in drug discovery?

- Methodological Answer : Synthesize derivatives with modifications at the amino or carboxylate groups (e.g., acetylation, esterification). Test SAR using dose-response curves in cell-based assays (e.g., apoptosis in neuron cultures). Quantitative SAR (QSAR) models can predict bioactivity based on electronic (Hammett σ) or steric (Taft E) parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.